Methyl 2-chloro-4-methyl-5-nitrobenzoate
Overview
Description
Methyl 2-chloro-4-methyl-5-nitrobenzoate: is an organic compound with the molecular formula C9H8ClNO4 . It is a derivative of benzoic acid, featuring a nitro group, a chloro group, and a methyl ester group. This compound is typically a white to tan solid and is used in various chemical synthesis and research applications .
Scientific Research Applications
Analytical Chemistry and Residue Detection
Methyl 2-chloro-4-methyl-5-nitrobenzoate has applications in analytical chemistry, particularly in residue detection. Alder, Augenstein, and Rogerson (1978) developed a gas-liquid chromatographic method using this compound to detect residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its free acid in various samples like soybeans, foliage, soil, milk, and liver (Alder, Augenstein, & Rogerson, 1978).
Synthesis and Characterization of Chemical Compounds
In the field of chemical synthesis and characterization, Wang and Shi (2011) described the synthesis of a mononuclear silver(I) complex using 5-chloro-2-nitrobenzoic acid, showcasing the potential of this compound in forming complex chemical structures with cytotoxic properties (Wang & Shi, 2011).
Pharmaceutical Applications
In pharmaceutical research, Gaddam et al. (2020) employed this compound in the development and validation of an HPLC method for detecting potential genotoxic impurities in lenalidomide, an important drug substance (Gaddam et al., 2020).
Environmental Science and Biodegradation
The compound also finds relevance in environmental science, particularly in studies related to biodegradation. For example, Arora and Jain (2012) explored the biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain, indicating the potential of this compound in environmental bioremediation processes (Arora & Jain, 2012).
Mechanism of Action
Target of Action
The primary targets of Methyl 2-chloro-4-methyl-5-nitrobenzoate are currently unknown
Mode of Action
It is known that nitrobenzoates can undergo various chemical reactions, such as nitration , which could potentially influence their interaction with molecular targets.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that the compound is a solid at room temperature and has a storage temperature of +4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-4-methyl-5-nitrobenzoate can be synthesized through the nitration of methyl 2-chloro-4-methylbenzoate. The nitration process involves the reaction of methyl 2-chloro-4-methylbenzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification through recrystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-4-methyl-5-nitro
Properties
IUPAC Name |
methyl 2-chloro-4-methyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJAKYQVMDBEOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.